Spectroscopic Profile of 1-Ethyl-3-phenyl-2-thiourea: A Technical Guide
Spectroscopic Profile of 1-Ethyl-3-phenyl-2-thiourea: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Ethyl-3-phenyl-2-thiourea. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide emphasizes the interpretation of spectral data, grounded in established principles of chemical analysis, to elucidate the molecular structure and electronic properties of this thiourea derivative.
Introduction: The Significance of 1-Ethyl-3-phenyl-2-thiourea
Thiourea derivatives are a class of organic compounds with significant importance across various scientific disciplines, including medicinal chemistry, materials science, and analytical chemistry. Their biological activities often stem from their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions. 1-Ethyl-3-phenyl-2-thiourea, with its combination of an aliphatic ethyl group and an aromatic phenyl ring, presents a molecule with a distinct electronic and steric profile. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the key spectroscopic techniques used to characterize this molecule, providing both the expected data and the scientific rationale behind the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Ethyl-3-phenyl-2-thiourea, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Ethyl-3-phenyl-2-thiourea is expected to exhibit distinct signals corresponding to the ethyl, phenyl, and N-H protons. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group (C=S) and the aromatic ring.
Expected ¹H NMR Data (in CDCl₃):
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH -Phenyl | ~ 9.0 - 8.0 | Singlet (broad) | - | 1H |
| Aromatic protons (ortho) | ~ 7.5 - 7.3 | Multiplet | - | 2H |
| Aromatic protons (meta, para) | ~ 7.3 - 7.1 | Multiplet | - | 3H |
| NH -Ethyl | ~ 6.5 - 5.5 | Triplet (broad) | ~ 5.0 | 1H |
| -CH ₂- | ~ 3.6 - 3.4 | Quartet | ~ 7.2 | 2H |
| -CH ₃ | ~ 1.3 - 1.1 | Triplet | ~ 7.2 | 3H |
Interpretation and Causality:
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N-H Protons: The two N-H protons are expected to appear as broad singlets or triplets at downfield chemical shifts due to their acidic nature and the deshielding effect of the adjacent thiocarbonyl and phenyl/ethyl groups. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The NH proton adjacent to the phenyl group is typically more deshielded.
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Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The ortho protons are generally more deshielded due to the anisotropic effect of the thiourea moiety.
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Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to a nitrogen atom, causing a downfield shift to around δ 3.5 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will be a triplet at a more upfield position (around δ 1.2 ppm), coupled to the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most notable signal is that of the thiocarbonyl carbon.
Expected ¹³C NMR Data (in CDCl₃):
| Signal Assignment | Chemical Shift (δ, ppm) |
| C =S | ~ 180 |
| Aromatic C (ipso) | ~ 138 |
| Aromatic C H (ortho, meta, para) | ~ 129 - 124 |
| -C H₂- | ~ 42 |
| -C H₃ | ~ 14 |
Interpretation and Causality:
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Thiocarbonyl Carbon (C=S): The carbon of the C=S group is highly deshielded and appears at a characteristic downfield chemical shift of around 180 ppm. This is a key diagnostic peak for thiourea derivatives.
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Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-140 ppm. The ipso-carbon (the one attached to the nitrogen) will be at the downfield end of this range.
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Ethyl Group Carbons: The methylene carbon (-CH₂-) will be around δ 42 ppm, and the methyl carbon (-CH₃) will be at a more upfield position, around δ 14 ppm.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 1-Ethyl-3-phenyl-2-thiourea in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like N-H due to its hydrogen bond accepting nature.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.
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¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Ethyl-3-phenyl-2-thiourea will be characterized by vibrations of the N-H, C-H, C=S, and aromatic C=C bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3200 | N-H stretching | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| 2980 - 2850 | Aliphatic C-H stretching | Medium |
| 1600 - 1580 | C=C aromatic ring stretching | Medium-Strong |
| 1550 - 1500 | N-H bending | Strong |
| 1350 - 1300 | C-N stretching | Strong |
| ~ 1250 & ~ 800 | C=S stretching | Medium-Strong |
| 750 - 700 & 690 | Aromatic C-H out-of-plane bending | Strong |
Interpretation and Causality:
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N-H Stretching: The presence of two N-H groups will give rise to absorption bands in the 3200-3400 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding.
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C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.
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C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key feature and is expected to appear as a strong band. It often has contributions from C-N stretching and can be found in the 1000-1250 cm⁻¹ region, with another characteristic band often appearing around 800 cm⁻¹.
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Aromatic Vibrations: The phenyl group will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and strong C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹), which can indicate the substitution pattern.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 180. The molecular ion peak should be observable, corresponding to the molecular weight of 1-Ethyl-3-phenyl-2-thiourea (C₉H₁₂N₂S).
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Major Fragment Ions:
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m/z = 135: [C₆H₅NCS]⁺ - Loss of the ethylamine radical.
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m/z = 93: [C₆H₅NH₂]⁺ - Phenylamine cation.
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m/z = 77: [C₆H₅]⁺ - Phenyl cation.
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m/z = 45: [C₂H₅NH₂]⁺ - Ethylamine cation.
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Interpretation and Causality:
Under electron ionization, the molecule will be ionized and then fragment in a predictable manner. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. The cleavage of the C-N bonds in the thiourea backbone is a common fragmentation pathway.
Fragmentation Pathway Diagram
Caption: Proposed mass fragmentation pathway for 1-Ethyl-3-phenyl-2-thiourea.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.
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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile of 1-Ethyl-3-phenyl-2-thiourea. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum, from the thiocarbonyl carbon in ¹³C NMR to the N-H and C=S stretches in IR, serve as reliable fingerprints for this compound. This detailed spectroscopic analysis is fundamental for quality control, reaction monitoring, and for understanding the chemical properties that underpin its potential applications.
References
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Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
